1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
Description
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a pyrrole-2-carbaldehyde derivative characterized by a 2-(2-methoxy-phenoxy)-ethyl substituent at the 1-position of the pyrrole ring. The aldehyde group at the 2-position of the pyrrole core enhances its reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis. Its structure combines aromatic methoxy-phenoxy motifs with the electron-rich pyrrole system, enabling diverse applications in drug discovery, particularly in antimicrobial and antifungal agents .
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(15)11-16/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNEVWXBZZJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-methoxyphenol with 2-bromoethylamine to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrole-2-carbaldehyde under appropriate conditions to yield the target compound . The reaction is usually carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Chemical Reactions Analysis
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole-2-carbaldehyde Derivatives
Key Observations:
- Substituent Position: The position of the methoxy group on the phenoxy ring (ortho, meta, or para) influences electronic properties and steric interactions.
- Biological Activity: Compounds with methoxy-phenoxy-ethyl substituents (e.g., 4i in ) exhibit potent antifungal activity (MIC = 4–6 μM/mL against A. niger and C. albicans), outperforming fluconazole in some cases . In contrast, piperidine-substituted derivatives are explored as anticancer intermediates, highlighting the role of substituents in target specificity .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Key Observations:
Biological Activity
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrole ring, an aldehyde functional group, and methoxy-phenoxy substituents, contributing to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 245.27 g/mol.
The biological activity of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Hydrophobic Interactions : The methoxy-phenoxy group enhances binding affinity by interacting with hydrophobic pockets in target proteins.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, structural modifications have led to compounds with potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) .
Enzyme Inhibition
1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has been utilized in enzyme inhibition studies. Its mechanism involves the modulation of enzyme activity through reversible or irreversible binding, affecting various biochemical pathways .
Study 1: Anti-Tuberculosis Activity
A study focused on the structure–activity relationship (SAR) of pyrrole derivatives demonstrated that specific substitutions significantly enhanced anti-TB activity. Compounds similar to 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde showed improved potency against M. tuberculosis by targeting the MmpL3 protein involved in mycolic acid biosynthesis .
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|
| Compound A | <0.016 | >64 |
| Compound B | <0.032 | >64 |
| 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde | <0.050 | >64 |
Study 2: Enzyme Interaction Studies
In a series of experiments assessing protein-ligand interactions, researchers found that the compound inhibited specific enzymes involved in metabolic pathways critical for cell proliferation. The binding affinity was measured using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) in the nanomolar range, indicative of strong interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
